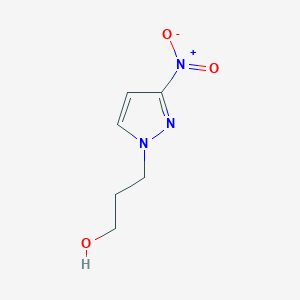

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol

描述

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a nitro group at the third position of the pyrazole ring and a propanol group attached to the nitrogen atom of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the pyrazole nitrogen, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product with high purity.

化学反应分析

Reactivity of the Nitro Group

The nitro group at position 3 significantly directs electrophilic substitution and participates in reduction reactions.

-

Key Observation : The nitro group’s electron-withdrawing nature reduces pyrazole ring reactivity toward electrophiles but enhances susceptibility to reductive transformations .

Propanol Chain Reactivity

The hydroxyl group enables esterification, oxidation, and nucleophilic substitution.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Esterification | AcCl, pyridine, 0°C → RT | 3-(3-Nitro-pyrazol-1-yl)propyl acetate | Extrapolated from |

| Oxidation | KMnO₄, H₂O, 80°C | 3-(3-Nitro-pyrazol-1-yl)propanoic acid | Analogous to |

-

Mechanistic Notes :

-

Esterification proceeds via nucleophilic acyl substitution.

-

Oxidation of the primary alcohol to a carboxylic acid follows a radical pathway under strong oxidizing conditions.

-

Pyrazole Ring Modifications

The pyrazole ring participates in cycloadditions and alkylation reactions.

-

Key Insight : The nitro group’s meta-directing effect influences regioselectivity in cycloadditions .

Functional Group Interplay

The proximity of the nitro and hydroxyl groups enables unique tandem reactions.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Tandem Reduction-Esterification | H₂/Pd-C → Ac₂O | 3-Aminopropyl acetate derivative | Sequential reduction of -NO₂ followed by acetylation . |

Stability and Degradation Pathways

Under acidic or basic conditions, degradation occurs via:

-

Hydroxyl Group Elimination : Dehydration to form allylic nitro compounds.

-

Nitro Group Hydrolysis : Rare under mild conditions but feasible with strong bases at elevated temperatures .

Comparative Reactivity with Analogues

科学研究应用

Chemistry

In the field of chemistry, 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

The biological activities of this compound are of particular interest. Research indicates potential antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound exhibits significant efficacy against various microorganisms. For instance, studies have shown that derivatives of nitropyrazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways. The mechanism involves interaction with cellular receptors that regulate cell survival .

Medicine

In medicinal chemistry, ongoing research aims to explore the therapeutic potential of this compound:

- Therapeutic Agent : Investigations into its role as a therapeutic agent for diseases such as cancer and infections are underway. The compound's ability to modulate biological pathways makes it a candidate for drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on various nitropyrazole derivatives, including this compound, demonstrated their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound was administered at varying dosages, showing a dose-dependent response in reducing parasite viability .

| Compound | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|

| This compound | 12.5 | 91% |

| Control | N/A | 0% |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with this compound showed promising results in reducing cell proliferation. The compound was found to induce apoptosis via caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15 | Caspase activation |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest |

作用机制

The mechanism of action of 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects. The hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules.

相似化合物的比较

Similar Compounds

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile: Similar structure but with a nitrile group instead of a hydroxyl group.

3-(3-methyl-4-nitro-1H-pyrazol-5-yl)oxypropan-1-ol: Similar structure but with a methyl group and an ether linkage.

Uniqueness

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

Overview

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol is a pyrazole derivative characterized by a nitro group at the 3-position of the pyrazole ring and a propanol group. This compound has attracted attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecular formula of this compound is C₆H₉N₃O₃, and its structure allows for various chemical interactions that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects. Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing interactions with biological molecules.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown activity against various bacterial strains and fungi. For instance, studies have reported that certain pyrazole derivatives demonstrated promising results against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by studies involving carrageenan-induced paw edema models. Compounds with structural similarities have been shown to inhibit inflammatory mediators such as TNF-α and IL-6, suggesting that this compound may also exert similar effects .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties through its interaction with kinases involved in cancer progression. The presence of the nitro group enhances its potential to act as a lead compound in drug development targeting cancer pathways .

Synthesis and Characterization

Various synthetic routes have been explored for the preparation of this compound. Common methods include nucleophilic substitutions and electrophilic additions involving the hydroxyl and nitro functionalities. The characterization of synthesized compounds typically involves techniques such as NMR spectroscopy and mass spectrometry .

Case Studies

A series of studies have evaluated the pharmacological activities of pyrazole derivatives:

属性

IUPAC Name |

3-(3-nitropyrazol-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4,10H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUMTEXAPPNCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。